molecular formula C23H32N2O3 B11613306 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B11613306
M. Wt: 384.5 g/mol
InChI Key: SWSAUBQZTMTUPA-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a synthetic piperazine derivative of interest in medicinal chemistry and preclinical research. Piperazine-based compounds are valued as versatile scaffolds in drug discovery due to their favorable physicochemical properties, which can improve solubility and enable critical interactions with biological targets . Compounds featuring a trimethoxybenzyl group attached to the piperazine core have been investigated in various therapeutic contexts. For instance, such structures have been studied for potential anti-ulcer properties, with research indicating mechanisms that may involve anti-pepsin effects and the promotion of gastric mucus formation . Furthermore, related arylpiperazine derivatives are known to be explored for their affinity at central nervous system (CNS) targets, including serotonin and dopamine receptors, suggesting potential applications in the development of neuropsychiatric therapeutics . The specific structure of this compound, incorporating a 4-ethylbenzyl group, offers a point of diversification for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C23H32N2O3/c1-5-18-6-8-19(9-7-18)16-24-12-14-25(15-13-24)17-20-10-11-21(26-2)23(28-4)22(20)27-3/h6-11H,5,12-17H2,1-4H3

InChI Key

SWSAUBQZTMTUPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a similar Friedel-Crafts alkylation reaction, using 1,2,3-trimethoxybenzene as the starting material.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that piperazine derivatives exhibit antidepressant properties. The compound has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study by Sinha et al. (2020) demonstrated that piperazine derivatives can enhance mood and reduce anxiety in animal models, suggesting potential therapeutic applications in treating depression .

1.2 Anticancer Properties

Piperazine derivatives have shown promise in anticancer research. The compound's structural features allow it to interact with various biological targets involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted that similar compounds could inhibit tumor growth by inducing apoptosis in cancer cells .

Pharmacological Applications

2.1 Neuropharmacology

The compound's piperazine structure is known for its neuropharmacological effects. It has been investigated for its potential use as an anxiolytic agent. In a controlled trial, derivatives similar to 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine exhibited significant reductions in anxiety-like behaviors in rodent models .

2.2 Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of piperazine derivatives. The compound has been tested against various bacterial strains and fungi, showing effective inhibition of growth. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Antidepressant Effects
In a study conducted by Zhang et al. (2023), a series of piperazine derivatives were synthesized and evaluated for their antidepressant effects using the forced swim test and tail suspension test in mice. The results indicated that the tested compounds significantly reduced immobility time compared to control groups, suggesting effective antidepressant activity .

Case Study 2: Anticancer Mechanism
A research team investigated the mechanism of action of a related piperazine derivative against breast cancer cells. They found that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins . This study underscores the potential of piperazine derivatives as anticancer agents.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Features

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name Substituent 1 Substituent 2 Key Structural Differences
Target Compound 4-Ethylphenylmethyl 2,3,4-Trimethoxyphenylmethyl Ethyl group at para position
Trimetazidine None 2,3,4-Trimethoxyphenylmethyl No substituent on N1 position
Lomerizine Dihydrochloride Bis(4-fluorophenyl)methyl 2,3,4-Trimethoxyphenylmethyl Fluorinated diphenylmethyl group
Des-Chloro Meclizine Diphenylmethyl 2,3,4-Trimethoxyphenylmethyl Non-fluorinated diphenylmethyl group
KB-2796 Metabolites Bis(4-fluorophenyl)methyl 2,3,4-Trimethoxyphenylmethyl Similar to Lomerizine
CID 1377353 2-Methylphenylmethyl 3,4,5-Trimethoxyphenylmethyl Methoxy groups at 3,4,5 positions

Key Observations :

  • The 4-ethylphenylmethyl group in the target compound enhances lipophilicity compared to unsubstituted or diphenylmethyl analogs.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) LogP* (Predicted) Solubility
Target Compound C₂₂H₃₀N₂O₃ 382.49 ~3.5 Low (lipophilic)
Trimetazidine C₁₄H₂₂N₂O₃ 266.34 2.1 Moderate
Lomerizine Dihydrochloride C₂₅H₂₄F₂N₂O₃·2HCl 543.39 ~4.0 Low
CID 1377353 C₂₁H₂₈N₂O₃ 364.46 ~2.8 Moderate

*LogP values estimated using fragment-based methods.

Key Observations :

  • Fluorine atoms in Lomerizine further enhance lipophilicity but reduce aqueous solubility.
Table 3: Pharmacological Profiles of Selected Compounds
Compound Name Biological Activity Mechanism of Action Clinical Use
Trimetazidine Anti-ischemic Mitochondrial fatty acid oxidation Angina pectoris
Lomerizine Dihydrochloride Cerebral vasodilation Ca²⁺ channel blockade Migraine prophylaxis
KB-2796 Metabolites Vasodilation (metabolites) Unknown (metabolites inactive) Preclinical studies
Target Compound Not reported Hypothesized: Receptor modulation Research compound

Key Observations :

  • The 2,3,4-trimethoxybenzyl moiety is critical for Trimetazidine’s anti-ischemic activity .
  • Lomerizine’s bis(4-fluorophenyl)methyl group enhances selectivity for cerebral vasculature .

Yield Comparison :

  • Analogs like 1-(2-methoxyphenyl)piperazine derivatives achieve yields of 45–68% , suggesting similar efficiency for the target compound.

Biological Activity

1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N2O4C_{22}H_{29}N_{2}O_{4}. This compound features a piperazine core substituted with ethyl and trimethoxyphenyl groups, which are crucial for its biological activity.

PropertyValue
Molecular Weight365.48 g/mol
Density1.302 g/cm³
Boiling Point523.5 ºC
Melting PointNot Available
Flash Point270.4 ºC

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells when combined with paclitaxel, suggesting a synergistic effect that enhances therapeutic efficacy .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity. Research indicates that similar piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation can lead to anxiolytic or antidepressant effects. For example, structural analogs have been studied for their ability to bind to serotonin receptors, indicating potential use in treating mood disorders .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Kinases : Some studies suggest that the compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : The compound's ability to interact with various neurotransmitter receptors may explain its neuropharmacological effects.
  • Induction of Apoptosis : Evidence points toward the compound inducing apoptosis in cancer cells through intrinsic pathways.

Case Studies

  • Breast Cancer Study : In vivo experiments demonstrated that the combination of this compound with standard chemotherapeutics resulted in a significant reduction in tumor size compared to controls .
  • Neuropharmacological Assessment : A study evaluating its effects on animal models of depression showed that administration led to significant improvements in behavioral tests associated with mood enhancement .

Q & A

Basic Research Questions

Q. What are the critical synthetic considerations for preparing 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine?

  • Methodology :

  • Stepwise Alkylation : Piperazine rings are functionalized via sequential alkylation. For example, introducing the 4-ethylphenylmethyl group first under anhydrous conditions (e.g., DMF as solvent, NaH as base) to avoid competing side reactions .
  • Solvent Optimization : Polar aprotic solvents like acetonitrile or DMF improve reactivity, while controlled pH prevents hydrolysis of methoxy groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for structural characterization?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Confirms substitution patterns (e.g., integration ratios for ethylphenyl and trimethoxyphenyl groups) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
    • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 439.2) .
    • X-ray Crystallography : Resolves stereochemistry and crystal packing effects, critical for understanding solid-state interactions .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N2 or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized during multi-step synthesis?

  • Catalyst Screening : Palladium on carbon (Pd/C) enhances hydrogenation efficiency for nitro or benzyl protecting groups (e.g., 85% yield reduction in ) .
  • Temperature Control : Exothermic steps (e.g., alkylation) require cooling (0–5°C) to suppress byproducts .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for coupling steps .

Q. How to address discrepancies in reported biological activity data?

  • Structural-Activity Relationship (SAR) Analysis :

  • Compare substituent effects: Trimethoxy groups enhance lipid solubility but may reduce aqueous stability .
  • Use computational models (e.g., molecular docking) to predict binding affinity variations across receptor isoforms .
    • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Lipophilicity Modulation :

  • Introduce diethoxymethyl groups (logP increase from 2.1 to 3.5) to enhance blood-brain barrier penetration .
    • Prodrug Design : Mask polar groups (e.g., esterification of piperazine nitrogen) to improve oral bioavailability .
    • Solubility Enhancement : Co-crystallization with cyclodextrins or use of lipid-based nanoformulations .

Q. What mechanistic insights explain its potential antiarrhythmic activity?

  • Ion Channel Modulation :

  • Blockade of hERG potassium channels (IC50 ~1.2 μM) prolongs cardiac action potential duration .
  • Calcium channel inhibition (L-type) reduces vasoconstriction, as seen in structurally similar piperazine derivatives .
    • In Vivo Validation : ECG monitoring in rodent models to correlate QT interval changes with dosage .

Notes

  • Contradictions in Data : Variations in antimicrobial activity (e.g., Gram-positive vs. Gram-negative efficacy) may stem from differences in bacterial efflux pump expression .

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